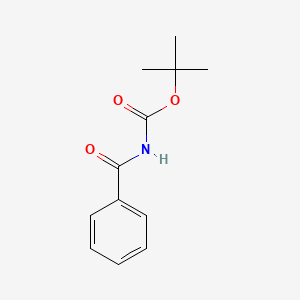

Tert-butyl benzoylcarbamate

Descripción general

Descripción

Tert-butyl benzoylcarbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This compound is particularly notable for its stability and ease of removal under mild conditions, making it a valuable reagent in various chemical processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Tert-butyl benzoylcarbamate can be synthesized through several methods. One common approach involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to the formation of an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, resulting in the formation of the isocyanate derivative, which is then trapped to form this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often employing continuous flow reactors to ensure consistent product quality and efficient use of reagents.

Análisis De Reacciones Químicas

Types of Reactions

Tert-butyl benzoylcarbamate undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It participates in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines and alcohols can react with this compound under mild conditions to form substituted products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoyl derivatives, while reduction can produce various amine compounds.

Aplicaciones Científicas De Investigación

Tert-butyl benzoylcarbamate has a wide range of applications in scientific research:

Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic synthesis processes.

Biology: It serves as a reagent in the modification of biomolecules, aiding in the study of protein structure and function.

Medicine: The compound is utilized in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.

Industry: It finds applications in the production of agrochemicals, polymers, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of tert-butyl benzoylcarbamate involves its role as a protecting group. When used in organic synthesis, the compound reacts with amines to form stable carbamate derivatives. This protection prevents unwanted side reactions during subsequent synthetic steps. The protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid) or by heating, releasing the free amine for further reactions .

Comparación Con Compuestos Similares

Similar Compounds

Tert-butyl carbamate: Another carbamate used as a protecting group for amines.

Benzyl carbamate: Similar in function but differs in the protecting group structure.

Fluorenylmethoxycarbonyl (FMOC) carbamate: Used for protecting amines in peptide synthesis.

Uniqueness

Tert-butyl benzoylcarbamate is unique due to its stability and ease of removal under mild conditions. This makes it particularly valuable in multi-step organic syntheses where selective deprotection is required. Its ability to form stable intermediates without racemization is another advantage over similar compounds .

Actividad Biológica

Tert-butyl benzoylcarbamate (TBBC) is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article explores the synthesis, biological evaluation, and mechanisms of action associated with TBBC, drawing from various research findings.

1. Synthesis of this compound

TBBC can be synthesized through various methods, typically involving the reaction of tert-butyl isocyanate with benzoyl chloride. The resulting compound features a carbamate functional group, which is known for its diverse biological activities. The synthesis process often includes purification steps such as recrystallization or chromatography to isolate the desired product in high purity.

2.1 Anticancer Activity

Recent studies have highlighted the anticancer properties of TBBC, particularly against breast cancer cell lines. In a comparative study involving MCF-7, SK-BR-3, and MDA-MB-231 breast cancer cells, TBBC demonstrated a capacity to inhibit cell growth, although it was less potent than other compounds like L-γ-methyleneglutamic acid amides and established treatments such as tamoxifen and olaparib .

Table 1: Anticancer Activity of TBBC on Breast Cancer Cell Lines

| Cell Line | IC50 (µM) | Comparison to Control |

|---|---|---|

| MCF-7 | 25 | Less potent than tamoxifen |

| SK-BR-3 | 30 | Less potent than olaparib |

| MDA-MB-231 | 20 | Comparable to L-γ-methyleneglutamic acid amides |

2.2 Antimicrobial Activity

TBBC has also been evaluated for its antimicrobial properties. In a study assessing its efficacy against various bacterial strains, TBBC showed promising results against methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. The minimum inhibitory concentration (MIC) values indicated that TBBC could inhibit these pathogens effectively, suggesting its potential as an antimicrobial agent .

Table 2: Antimicrobial Activity of TBBC

| Pathogen | MIC (µg/mL) | Activity Level |

|---|---|---|

| MRSA | 8 | Moderate |

| Candida albicans | 16 | Moderate |

The mechanisms underlying the biological activities of TBBC are multifaceted:

- Anticancer Mechanism : TBBC appears to induce apoptosis in cancer cells through pathways involving oxidative stress and mitochondrial dysfunction. The compound may also modulate signaling pathways associated with cell proliferation and survival .

- Antimicrobial Mechanism : The antimicrobial effects are believed to stem from the disruption of bacterial cell membranes and inhibition of biofilm formation. In combination studies with zinc oxide nanoparticles, TBBC exhibited enhanced activity against biofilm-forming bacteria, indicating a synergistic effect that could be exploited in therapeutic applications .

4. Case Studies

Several case studies have documented the efficacy of TBBC in laboratory settings:

- Study on Breast Cancer Cells : A detailed investigation into the effects of TBBC on breast cancer cell lines revealed that while it inhibited growth effectively, it did not significantly affect non-malignant cell lines, suggesting a degree of selectivity that is desirable in anticancer agents .

- Synergistic Effects with Nanoparticles : Research combining TBBC with zinc oxide nanoparticles demonstrated notable reductions in virulence factors and biofilm formation in Chromobacterium violaceum, highlighting its potential role in enhancing the effectiveness of existing antimicrobial therapies .

5. Conclusion

This compound exhibits promising biological activities that warrant further investigation. Its potential as an anticancer agent and antimicrobial compound positions it as a candidate for future drug development efforts. Continued research into its mechanisms of action and optimization through synthetic modifications may enhance its therapeutic efficacy.

The findings discussed herein underscore the importance of TBBC in medicinal chemistry and its role in addressing significant health challenges such as cancer and antibiotic resistance.

Propiedades

IUPAC Name |

tert-butyl N-benzoylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-12(2,3)16-11(15)13-10(14)9-7-5-4-6-8-9/h4-8H,1-3H3,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWHAAIDHDCOFOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30527371 | |

| Record name | tert-Butyl benzoylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30527371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88000-67-3 | |

| Record name | tert-Butyl benzoylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30527371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.